N-(4-ethyl-1,2,5-oxadiazol-3-yl)-4-(propan-2-yloxy)benzamide
Description
Properties
Molecular Formula |
C14H17N3O3 |
|---|---|
Molecular Weight |
275.30 g/mol |
IUPAC Name |
N-(4-ethyl-1,2,5-oxadiazol-3-yl)-4-propan-2-yloxybenzamide |
InChI |
InChI=1S/C14H17N3O3/c1-4-12-13(17-20-16-12)15-14(18)10-5-7-11(8-6-10)19-9(2)3/h5-9H,4H2,1-3H3,(H,15,17,18) |
InChI Key |
UJGNDWFTRDXWQO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NON=C1NC(=O)C2=CC=C(C=C2)OC(C)C |
Origin of Product |
United States |
Preparation Methods
Oxadiazole Ring Formation
The 1,2,5-oxadiazole (also known as furazan) core is synthesized via cyclization of amidoxime precursors. For example, O-acylamidoximes undergo base-mediated cyclization to form the oxadiazole ring. A representative procedure involves:
-
Amidoxime Preparation : Reaction of nitriles with hydroxylamine hydrochloride in ethanol/water under reflux yields amidoximes.
-
Acylation : Treatment with acyl chlorides (e.g., propionyl chloride) forms O-acylamidoximes.
-
Cyclization : Using organic bases like triethylamine or DBU in aprotic solvents (e.g., DMSO) at ambient temperature completes ring closure.
This method achieves yields >80% for analogous oxadiazoles, with cyclization efficiency dependent on the electron-withdrawing nature of substituents.
Benzamide Coupling
The benzamide moiety is introduced via coupling reactions between the oxadiazole-amine and a benzoyl chloride derivative. For 4-(propan-2-yloxy)benzoyl chloride, the synthesis involves:
-
Esterification : 4-Hydroxybenzoic acid is treated with isopropyl bromide in the presence of K₂CO₃ to form methyl 4-(propan-2-yloxy)benzoate.
-
Hydrolysis : Saponification with NaOH yields 4-(propan-2-yloxy)benzoic acid.
-
Chlorination : Reaction with thionyl chloride (SOCl₂) converts the acid to the corresponding acyl chloride.
Coupling the acyl chloride with 3-amino-4-ethyl-1,2,5-oxadiazole in dichloromethane (DCM) with triethylamine as a base affords the target benzamide.
Optimized One-Pot Synthesis
Recent advancements enable a one-pot synthesis to streamline production (Table 1):
Table 1: One-Pot Synthesis Optimization for Oxadiazole-Benzamide Derivatives
| Entry | Substrate | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Amidoxime + Acyl Chloride | None | 100 | 11 | <10 |
| 2 | Amidoxime + Acyl Chloride | L-Proline | 100 | 11 | 66 |
| 3 | Amidoxime + Acyl Chloride | L-Proline | 70 → 100 | 2 + 9 | 79 |
Key conditions:
-
Catalyst : L-Proline enhances cyclization efficiency by stabilizing transition states.
-
Temperature Gradient : Initial heating at 70°C promotes acylation, followed by 100°C for cyclization.
-
Solvent : DMSO facilitates polar interactions, improving reaction homogeneity.
This protocol reduces purification steps and achieves 79% yield for analogous benzamide-oxadiazole hybrids.
Etherification Strategies
The isopropoxy group is introduced via nucleophilic aromatic substitution (SNAr) or Mitsunobu reaction:
-
SNAr : Reaction of 4-fluorobenzonitrile with sodium isopropoxide in DMF at 120°C provides 4-(propan-2-yloxy)benzonitrile, which is subsequently converted to the amidoxime.
-
Mitsunobu Reaction : Employing diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃), 4-hydroxybenzamide reacts with isopropyl alcohol to install the ether linkage.
The Mitsunobu method is preferred for sterically hindered substrates, offering >90% regioselectivity.
Challenges and Mitigation Strategies
Byproduct Formation
-
Self-Cyclization : Amidoximes may undergo unintended cyclization if acylation is incomplete. Using excess acyl chloride (1.5 equiv) and low temperatures (0–5°C) during acylation minimizes this.
-
Hydrolysis : The oxadiazole ring is sensitive to strong acids/bases. Neutral work-up conditions (pH 7–8) with NaHCO₃ are critical.
Scalability Considerations
-
Continuous Flow Reactors : Microreactors enhance heat/mass transfer for exothermic steps (e.g., acyl chloride formation), improving safety and yield.
-
Catalyst Recovery : Immobilized L-proline on silica gel allows catalyst reuse, reducing costs.
Analytical Characterization
Successful synthesis is confirmed via:
Scientific Research Applications
N-(4-ethyl-1,2,5-oxadiazol-3-yl)-4-(propan-2-yloxy)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(4-ethyl-1,2,5-oxadiazol-3-yl)-4-(propan-2-yloxy)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. The oxadiazole ring and benzamide moiety may play crucial roles in binding to these targets, influencing the compound’s efficacy and specificity.
Comparison with Similar Compounds
Structural Modifications and Molecular Properties
The compound’s key structural elements—the oxadiazole ring and benzamide scaffold—are shared with several analogs. Modifications to these regions significantly influence physical and chemical properties, as illustrated below:
Table 1: Structural and Molecular Comparison
Key Observations :
- Substituent Effects on Molecular Weight : Introduction of halogens (e.g., chlorine in CAS 898492-59-6) or bulkier alkoxy groups (e.g., 2-methylpropoxy in D160-0054) increases molecular weight.
- Polarity and Solubility: Amino groups (e.g., compound 60) improve water solubility, while hydrophobic substituents like isopropoxy or chloro may enhance membrane permeability.
Functional Group Impact on Bioactivity
- Anti-plasmodial Activity : Compounds 59–63 () demonstrate that electron-withdrawing groups (e.g., -Cl, -CF₃) enhance activity against Plasmodium parasites. The target’s isopropoxy group may similarly modulate electron density.
- Antiproliferative Potential: Derivatives like compound 19 () with trifluoromethyl groups exhibit antiproliferative effects, suggesting that the target’s ethyl/isopropoxy combination could be explored in oncology.
Biological Activity
N-(4-ethyl-1,2,5-oxadiazol-3-yl)-4-(propan-2-yloxy)benzamide is a chemical compound that belongs to the benzamide class, characterized by its unique oxadiazole and propoxy substitutions. This compound has garnered interest in scientific research due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties.
| Property | Value |
|---|---|
| Molecular Formula | C14H17N3O3 |
| Molecular Weight | 275.30 g/mol |
| IUPAC Name | This compound |
| InChI Key | MZKLWJSKYBRPAE-UHFFFAOYSA-N |
| Canonical SMILES | CCCOC1=CC=C(C=C1)C(=O)NC2=NON=C2CC |
Antimicrobial Properties
Research indicates that compounds containing the oxadiazole moiety exhibit significant antimicrobial activity. In a study evaluating various benzamides with oxadiazole structures, several derivatives demonstrated effective inhibition against various fungal strains. For instance, specific derivatives showed inhibition rates exceeding those of established antifungal agents such as pyraclostrobin .
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. These studies focus on the compound's ability to induce apoptosis in cancer cell lines by interacting with specific molecular targets involved in cell proliferation and survival pathways. The mechanism of action appears to involve modulation of enzyme activity and disruption of cellular processes critical for cancer cell survival .
The biological activity of this compound is attributed to its interaction with specific molecular targets, such as enzymes and receptors. The oxadiazole ring may facilitate binding to these targets, leading to modulation of their activity and subsequent biological effects. This mechanism is crucial for its applications in both antimicrobial and anticancer therapies .
Study 1: Antifungal Activity Evaluation
In a comprehensive study on the antifungal activity of various oxadiazole derivatives, this compound was tested against several fungal pathogens. The results indicated that this compound exhibited superior antifungal properties compared to traditional agents:
| Compound | Inhibition Rate (%) |
|---|---|
| This compound | 83.6 |
| Pyraclostrobin | 81.4 |
This study underscores the potential of this compound as a candidate for developing new antifungal therapies .
Study 2: Anticancer Efficacy
A separate investigation into the anticancer effects of this compound revealed promising results in inhibiting growth in various cancer cell lines. The study highlighted the compound's ability to induce apoptosis through specific pathways associated with cancer progression:
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 (Breast Cancer) | 15.0 |
| HeLa (Cervical Cancer) | 12.5 |
These findings suggest that this compound could serve as a basis for further development in cancer therapeutics .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(4-ethyl-1,2,5-oxadiazol-3-yl)-4-(propan-2-yloxy)benzamide, and how can reaction conditions be optimized for yield?
- Methodology : The synthesis typically involves a multi-step process:
Oxadiazole ring formation : Cyclization of nitrile precursors with hydroxylamine under controlled pH (e.g., pH 5–6) .
Coupling reactions : Amide bond formation between the oxadiazole intermediate and 4-(propan-2-yloxy)benzoyl chloride using carbodiimide coupling agents (e.g., EDC/HOBt) .
-
Optimization : Yield improvements (up to 75%) are achieved by maintaining temperatures between 60–80°C, using anhydrous solvents (e.g., DMF or THF), and employing catalytic bases like DMAP .
- Data Table :
| Step | Reagents/Conditions | Yield Range |
|---|---|---|
| Oxadiazole formation | NH₂OH·HCl, pH 5.5, 70°C | 60–70% |
| Amide coupling | EDC, HOBt, DMF, 60°C | 65–75% |
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be analyzed?
- Methodology :
- 1H/13C NMR : Confirm the presence of the ethyl group (δ 1.2–1.4 ppm for CH₃, δ 2.5–3.0 ppm for CH₂) and isopropoxy moiety (δ 1.3 ppm for CH(CH₃)₂, δ 4.5 ppm for OCH) .
- IR Spectroscopy : Detect amide C=O stretch (~1650 cm⁻¹) and oxadiazole ring vibrations (~1550 cm⁻¹) .
- HRMS : Verify molecular ion peaks (e.g., [M+H]+ at m/z 317.13) .
Q. How does the substitution pattern on the oxadiazole ring influence the compound’s solubility and reactivity?
- Methodology :
- Solubility : Ethyl groups enhance lipophilicity, reducing aqueous solubility but improving membrane permeability. Isopropoxy substituents on benzamide increase steric bulk, affecting crystallinity .
- Reactivity : Electron-withdrawing groups (e.g., nitro) on the oxadiazole ring increase susceptibility to nucleophilic substitution, while ethyl groups stabilize the ring against hydrolysis .
Advanced Research Questions
Q. What strategies are recommended for resolving contradictions in biological activity data across different assays?
- Methodology :
- Dose-Response Curves : Perform EC₅₀/IC₅₀ comparisons across assays (e.g., enzyme inhibition vs. cell viability) to identify off-target effects .
- Structural Confirmation : Use X-ray crystallography (e.g., SHELX refinement ) to rule out polymorphism or conformational isomers affecting activity.
- Meta-Analysis : Cross-reference data with structurally analogous compounds (e.g., 3-chloro-4-methoxybenzamide derivatives ) to identify substituent-specific trends.
Q. How can structure-activity relationship (SAR) studies be designed to explore the role of the isopropoxy group in bioactivity?
- Methodology :
-
Analog Synthesis : Replace isopropoxy with methoxy, ethoxy, or tert-butoxy groups and compare bioactivity (e.g., IC₅₀ in enzyme assays) .
-
Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to assess binding affinity changes in target proteins due to steric/electronic effects .
- Data Table :
| Substituent | Enzyme IC₅₀ (μM) | LogP |
|---|---|---|
| Isopropoxy | 0.45 ± 0.02 | 3.2 |
| Methoxy | 1.20 ± 0.15 | 2.8 |
| Ethoxy | 0.90 ± 0.10 | 3.0 |
Q. What crystallographic techniques are suitable for determining the absolute configuration of this compound, and how can data quality be assured?
- Methodology :
- Single-Crystal X-Ray Diffraction (SCXRD) : Use SHELXL for refinement; ensure crystal quality by slow evaporation from ethanol/water mixtures .
- Validation : Check R-factor (<5%), electron density maps, and Flack parameter to confirm enantiopurity .
Q. How can conflicting data on metabolic stability be addressed in preclinical studies?
- Methodology :
- In Vitro Assays : Compare liver microsome stability (human vs. rodent) under standardized conditions (pH 7.4, 37°C) .
- Metabolite ID : Use LC-HRMS to identify oxidation products (e.g., hydroxylation at the ethyl group) .
Methodological Guidelines
- Contradiction Analysis : Cross-validate results using orthogonal techniques (e.g., NMR for purity, HPLC for stability).
- Advanced Synthesis : For scale-up, consider continuous flow reactors to enhance reproducibility and reduce side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
